3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1864015-76-8
VCID: VC6956147
InChI: InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H
SMILES: CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.22

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

CAS No.: 1864015-76-8

Cat. No.: VC6956147

Molecular Formula: C13H19Cl2N3

Molecular Weight: 288.22

* For research use only. Not for human or veterinary use.

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride - 1864015-76-8

Specification

CAS No. 1864015-76-8
Molecular Formula C13H19Cl2N3
Molecular Weight 288.22
IUPAC Name 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H
Standard InChI Key KNMWDKAQSRVUJG-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure comprises a pyrazole ring substituted with a methyl group at position 3 and a phenyl group at position 1. A propan-1-amine chain extends from position 4, with two hydrochloride counterions forming the salt (Figure 1) . The molecular formula is C₁₃H₁₉Cl₂N₃, yielding a molecular weight of 288.22 g/mol. Key identifiers include:

PropertyValue
IUPAC Name3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine; dihydrochloride
SMILESCC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl
InChIKeyKNMWDKAQSRVUJG-UHFFFAOYSA-N
SolubilityEnhanced in polar solvents due to hydrochloride form

The hydrochloride salt formation improves aqueous solubility, critical for biological assays and synthetic workflows.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies common to pyrazole chemistry:

  • Cyclocondensation: Hydrazines react with β-diketones or α,β-unsaturated ketones to form the pyrazole core.

  • Functionalization: Alkylation or nucleophilic substitution introduces the propan-1-amine chain.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride.

A representative pathway (Figure 2) begins with 1-phenyl-3-methylpyrazole-4-carbaldehyde, which undergoes reductive amination with propan-1-amine followed by HCl quenching.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution at pyrazole position 4.

  • Amine Stability: Preventing oxidation during salt formation.
    Recent advances in microwave-assisted synthesis and green solvents (e.g., ethanol/water mixtures) improve yields to ~60–70%.

Industrial and Research Applications

Agrochemical Development

Pyrazoles are precursors to herbicides and insecticides. This compound’s amine group facilitates conjugation with chlorinated aromatics, enhancing pesticidal activity.

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for transition metals. Complexes with Cu(II) and Zn(II) show catalytic activity in oxidation reactions.

Comparative Analysis With Analogous Compounds

CompoundStructural FeaturesBiological Activity
3-Methyl-1-phenylpyrazoleNo amine chainAnticonvulsant
4-MethylpyrazoleMethyl at position 4Methanol antidote
Target compoundPropan-1-amine + diHClAntimicrobial (predicted)

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